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Compound of Interest

Compound Name: 6-Chloropyrazine-2-carbaldehyde

Cat. No.: B1280605 Get Quote

A Comparative Spectroscopic Guide to 6-
Chloropyrazine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive spectroscopic analysis of 6-Chloropyrazine-2-
carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials

science. By presenting available experimental and predicted data for Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a

valuable resource for substance identification, structural elucidation, and quality control. For

comparative purposes, spectroscopic data for the related compounds, 2-chloropyrazine and

pyrazine-2-carbaldehyde, are also discussed.

Spectroscopic Data Comparison
The following tables summarize key spectroscopic data for 6-Chloropyrazine-2-carbaldehyde
and its structural analogues. This comparative approach allows for a deeper understanding of

the influence of the chloro and aldehyde functional groups on the spectroscopic properties of

the pyrazine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data (δ, ppm) in CDCl₃
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Compound H3 H5 Aldehyde-H

6-Chloropyrazine-2-

carbaldehyde
~9.0 (s) ~8.8 (s) ~10.1 (s)

2-Chloropyrazine 8.54 (d) 8.41 (d) -

Pyrazine-2-

carbaldehyde
9.25 (d) 8.85 (dd) 10.15 (s)

Note: Data for 6-Chloropyrazine-2-carbaldehyde is estimated based on substituent effects

and data from similar compounds.

Table 2: ¹³C NMR Spectral Data (δ, ppm) in CDCl₃

Compound C2 C3 C5 C6 Aldehyde-C

6-

Chloropyrazin

e-2-

carbaldehyde

~152 ~145 ~147 ~155 ~190

2-

Chloropyrazin

e

151.1 144.3 143.0 148.8 -

Pyrazine-2-

carbaldehyde
153.2 147.2 144.9 144.3 192.8

Note: Data for 6-Chloropyrazine-2-carbaldehyde is estimated based on substituent effects

and data from similar compounds.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Frequencies (cm⁻¹)
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Compound C-H (aromatic)
C=O
(aldehyde)

C=N C-Cl

6-

Chloropyrazine-

2-carbaldehyde

~3100-3000 ~1710-1690 ~1580-1400 ~800-600

2-Chloropyrazine 3080-3020 -
1575, 1470,

1420
785

Pyrazine-2-

carbaldehyde
~3100-3000 ~1700 ~1580-1400 -

Note: Data for 6-Chloropyrazine-2-carbaldehyde and Pyrazine-2-carbaldehyde are typical

ranges for these functional groups.

Mass Spectrometry (MS)
Table 4: Mass-to-Charge Ratio (m/z) for Key Ions

Compound Molecular Ion [M]⁺ [M+H]⁺ Key Fragment Ions

6-Chloropyrazine-2-

carbaldehyde
142/144 (predicted) 143/145 (predicted)[1]

113/115 ([M-CHO]⁺),

86 ([M-Cl-H]⁺)

2-Chloropyrazine 114/116[2] 115/117
87 ([M-HCN]⁺), 79

([M-Cl]⁺)

Pyrazine-2-

carbaldehyde
108 109

80 ([M-CO]⁺), 53 ([M-

CO-HCN]⁺)

Note: The presence of chlorine results in isotopic peaks with an approximate 3:1 intensity ratio

(³⁵Cl:³⁷Cl).

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1280605?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/11693922
https://webbook.nist.gov/cgi/cbook.cgi?ID=C14508497&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with

a 5 mm broadband probe.

Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, a

relaxation delay of 1.0 s, and 16 scans. The free induction decay (FID) was Fourier

transformed with a line broadening of 0.3 Hz.

¹³C NMR Acquisition: Carbon spectra were acquired with a spectral width of 240 ppm, a

relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied during the

acquisition. The FID was Fourier transformed with a line broadening of 1.0 Hz.

Data Processing: All spectra were processed using MestReNova (or similar NMR processing

software). Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ =

0.00 ppm).

Infrared (IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped

with a universal attenuated total reflectance (UATR) accessory.

Sample Preparation: A small amount of the solid sample was placed directly onto the

diamond crystal of the UATR accessory.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A

background spectrum of the clean ATR crystal was recorded prior to the sample

measurement.

Data Processing: The resulting spectrum was baseline corrected and the peak frequencies

were reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
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Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass

Selective Detector (or equivalent GC-MS system) with an electron ionization (EI) source.

Sample Preparation: The sample was dissolved in dichloromethane to a concentration of

approximately 1 mg/mL.

GC-MS Conditions:

Injector: Splitless mode at 250 °C.

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).

Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a

rate of 15 °C/min, and held for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

MS Conditions:

Ionization Source: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Processing: The mass spectrum of the corresponding GC peak was analyzed to

identify the molecular ion and characteristic fragment ions.

Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 6-Chloropyrazine-2-carbaldehyde.
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Caption: Workflow for the spectroscopic analysis of 6-Chloropyrazine-2-carbaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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